N-[Amino-[(3E)-3-methoxyiminopropoxy]phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[Amino-[(3E)-3-methoxyiminopropoxy]phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine, also known as this compound, is a useful research compound. Its molecular formula is C8H18Cl2N3O3P and its molecular weight is 306.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-[Amino-[(3E)-3-methoxyiminopropoxy]phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine is a complex compound with significant biological implications, particularly in the realm of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₁₈Cl₂N₃O₃P
- Molecular Weight : 256.12 g/mol
- CAS Number : 343967-21-5
The compound exhibits biological activity primarily through its interaction with cellular components, particularly DNA and proteins. Its structure suggests potential for acting as a phosphorylating agent, influencing various biochemical pathways. The presence of the chloroethyl group indicates that it may function similarly to nitrogen mustards, which are known to alkylate DNA, leading to cross-linking and subsequent cellular apoptosis.
Anticancer Properties
This compound has been studied for its potential anticancer effects. Research indicates that compounds with similar structures can induce apoptosis in cancer cells by disrupting DNA replication and repair mechanisms.
Table 1: Summary of Biological Activities
Activity Type | Mechanism | Reference Source |
---|---|---|
Anticancer | DNA alkylation | |
Cytotoxicity | Induction of apoptosis | |
Mutagenicity | DNA damage |
Cytotoxic Effects
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism is believed to involve the formation of DNA adducts, which interfere with normal cellular processes.
Study 1: Efficacy Against Tumor Cell Lines
A study published in Cancer Research evaluated the efficacy of this compound against multiple tumor cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving both apoptosis and necrosis.
Study 2: Mutagenicity Assessment
Another study focused on the mutagenic potential of the compound using the Ames test. The results were positive, indicating that exposure could lead to genetic mutations in bacterial strains, suggesting a risk for carcinogenicity in higher organisms.
Toxicological Profile
The toxicological properties of this compound align with those of other chloroethyl compounds. Acute exposure can lead to severe chemical burns and respiratory distress, while chronic exposure raises concerns regarding mutagenicity and potential teratogenic effects.
Table 2: Toxicological Data Overview
Properties
IUPAC Name |
N-[amino(3-methoxyiminopropoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18Cl2N3O3P/c1-15-12-5-2-8-16-17(11,14)13(6-3-9)7-4-10/h5H,2-4,6-8H2,1H3,(H2,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKCPRHUMXYOQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CCCOP(=O)(N)N(CCCl)CCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N3O3P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.